molecular formula C13H11F2N3O B5418569 N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)urea

N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)urea

Cat. No. B5418569
M. Wt: 263.24 g/mol
InChI Key: HIQKAXSLZPAWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)urea, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diflunisal is a derivative of salicylic acid and is structurally similar to aspirin. However, it has a longer half-life than aspirin and is therefore effective for a longer period of time.

Mechanism of Action

Diflunisal inhibits the activity of COX enzymes by binding to their active sites. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. Diflunisal also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Diflunisal has been shown to reduce pain and inflammation in various animal models and in humans. It has also been shown to have a protective effect on the liver and kidneys, which are often affected by long-term use of N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)ureas. Diflunisal has also been shown to have anti-tumor properties and can induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

Diflunisal is a widely available and inexpensive drug that can be easily synthesized in the laboratory. It has been extensively studied for its anti-inflammatory and analgesic properties, and its mechanism of action is well understood. However, like all N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)ureas, Diflunisal can cause gastrointestinal side effects such as ulcers and bleeding. It can also interact with other drugs and should be used with caution in patients with liver or kidney disease.

Future Directions

There are several potential future directions for research on Diflunisal. One area of interest is its potential use in the treatment of Alzheimer's disease. Diflunisal has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Diflunisal has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. Further research is needed to determine the optimal dose and duration of treatment for these and other potential applications of Diflunisal.

Synthesis Methods

Diflunisal can be synthesized by reacting 2,4-difluorophenol with cyanogen bromide to form 2,4-difluorobenzonitrile. The benzoin condensation of 2,4-difluorobenzonitrile with pyridine-4-carboxaldehyde in the presence of sodium ethoxide yields 4-(2,4-difluorophenyl)-1-(pyridin-4-yl)methylideneamino)urea. This compound is then hydrolyzed to form Diflunisal.

Scientific Research Applications

Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diflunisal has also been shown to have antioxidant properties and can scavenge free radicals, which are responsible for oxidative damage to cells and tissues.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-10-1-2-12(11(15)7-10)18-13(19)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQKAXSLZPAWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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